3-Methyl-4-nitro-1H-indazole

Organic Synthesis Process Chemistry Indazole Derivatives

QC labs validating Pazopanib purity need impurity standards matching process-related contaminants. 4-Nitroindazole or 3-methylindazole cannot substitute-they lack the precise 3-methyl-4-nitro pattern required for accurate HPLC retention time matching. • Structurally confirmed Pazopanib Impurity 68/26; 4-nitro group essential for spectral identification • Predicted bp 383.3±15.0 °C, density 1.525±0.06 g/cm³; nitro-to-amine reduction enables derivatization • Supported by nNOS inhibition SAR: 4-nitroindazole core is a potent NOS inhibitor

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 945397-03-5
Cat. No. B2480957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitro-1H-indazole
CAS945397-03-5
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCC1=C2C(=NN1)C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-8-6(10-9-5)3-2-4-7(8)11(12)13/h2-4H,1H3,(H,9,10)
InChIKeyIBVDAEMIEZJBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitro-1H-indazole (CAS 945397-03-5): A Critical Intermediate and Reference Standard in Pharmaceutical Synthesis


3-Methyl-4-nitro-1H-indazole (CAS 945397-03-5) is a nitro-substituted indazole heterocycle with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . It is a key synthetic intermediate and a defined impurity (Pazopanib Impurity 68/26) in the manufacturing process of the anticancer tyrosine kinase inhibitor Pazopanib . Its chemical properties, including a predicted boiling point of 383.3±15.0 °C and density of 1.525±0.06 g/cm³, make it a well-defined entity for research and industrial applications .

Why 3-Methyl-4-nitro-1H-indazole Cannot Be Replaced by Unsubstituted or Mono-Substituted Indazole Analogs


The unique combination of a 3-methyl and a 4-nitro group on the indazole scaffold confers distinct chemical reactivity and biological interaction profiles that are not replicated by simpler analogs [1]. Specifically, the 4-nitro group is crucial for bioactivity, as demonstrated by 4-nitroindazole being a potent inhibitor of neuronal nitric oxide synthase (nNOS) [2]. The addition of the 3-methyl group further alters the electronic distribution and reactivity, impacting the compound's behavior in further synthetic transformations and its recognition as a specific process-related impurity (Pazopanib Impurity 68) in the synthesis of complex pharmaceuticals [3]. Therefore, substituting this compound with 4-nitroindazole or 3-methylindazole would result in a loss of the precise structural features required for its intended use as a key intermediate or an analytical reference standard.

Quantitative Evidence of Differentiation for 3-Methyl-4-nitro-1H-indazole (CAS 945397-03-5)


Synthetic Yield: A Defined Intermediate with a Reported Yield of Approximately 27%

A specific synthetic route for 3-Methyl-4-nitro-1H-indazole has been reported, providing a quantitative benchmark for its production. The synthesis involves the reaction of 3-iodo-4-nitro-1H-indazole with dimethylzinc, yielding the target compound in approximately 27% yield . This establishes a baseline synthetic accessibility compared to other indazole derivatives synthesized via different routes.

Organic Synthesis Process Chemistry Indazole Derivatives

Analytical Application: Defined Role as a Reference Standard for Pazopanib Impurities

3-Methyl-4-nitro-1H-indazole is specifically designated as Pazopanib Impurity 68 (and Impurity 26) . This direct identification means the compound is not just any indazole but a specific, named entity in the analytical control strategy for the anticancer drug Pazopanib. Its procurement is essential for developing and validating HPLC methods to ensure the purity and safety of the active pharmaceutical ingredient (API) [1].

Pharmaceutical Analysis Impurity Profiling Quality Control

Structural and Electrochemical Uniqueness: Class-Level Evidence for Nitroindazoles

The presence of the 4-nitro group on the indazole scaffold is critical for biological activity, particularly as an inhibitor of nitric oxide synthase (NOS) [1]. Comparative studies on 4- and 7-nitroindazoles show that N-alkylation (e.g., adding a methyl group) significantly alters their electronic distribution and electrochemical reduction behavior [2]. This class-level evidence indicates that 3-Methyl-4-nitro-1H-indazole will have distinct properties compared to both 4-nitroindazole and N-unsubstituted indazoles, which is relevant for its potential use in developing novel probes or inhibitors.

Medicinal Chemistry Electrochemistry SAR

Primary Application Scenarios for Procuring 3-Methyl-4-nitro-1H-indazole


Pharmaceutical Development: Analytical Method Validation and Quality Control for Pazopanib

The most critical application for 3-Methyl-4-nitro-1H-indazole is as a reference standard for identifying and quantifying process-related impurities in the synthesis of Pazopanib . Analytical and quality control laboratories in pharmaceutical companies must procure this specific compound to develop, validate, and perform HPLC or UPLC methods for purity analysis, ensuring compliance with regulatory standards for drug safety and efficacy.

Medicinal Chemistry Research: Structure-Activity Relationship (SAR) Studies for Nitric Oxide Synthase (NOS) Inhibition

Given the established role of the 4-nitroindazole core as a potent NOS inhibitor [1], researchers in medicinal chemistry can use 3-Methyl-4-nitro-1H-indazole as a key intermediate or a starting point for SAR studies. The compound allows for investigation into how 3-substitution modulates the electronic properties and, consequently, the potency and selectivity of NOS inhibition, which is relevant for developing treatments for neurodegenerative and inflammatory conditions.

Organic and Process Chemistry: Development of Novel Synthetic Methodologies for Functionalized Indazoles

This compound serves as a functionalized building block for generating more complex indazole-containing molecules. The presence of both a methyl and a nitro group allows for diverse chemical transformations, such as reduction of the nitro group to an amine for further derivatization or use in cross-coupling reactions. Researchers focused on new synthetic methods can utilize this compound to benchmark yields (e.g., against the reported ~27% yield from 3-iodo-4-nitro-1H-indazole ) and develop more efficient routes to 3,4-disubstituted indazoles.

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